BenchChemオンラインストアへようこそ!

2-(Isoxazol-5-YL)-4,6-dimethylphenol

Conformational restriction SAR Fragment-based drug design

2-(Isoxazol-5-yl)-4,6-dimethylphenol (CAS 288844-43-9; IUPAC: 2,4-dimethyl-6-(1,2-oxazol-5-yl)phenol; molecular formula C₁₁H₁₁NO₂; MW 189.21 g/mol) is a heterocyclic building block that couples a phenolic core with an isoxazole ring at the 5-position and methyl substituents at the 4- and 6-positions. It is commercially supplied as a research chemical (typical purity ≥95%) from vendors that market the compound specifically for laboratory-scale synthesis and screening applications.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 288844-43-9
Cat. No. B8260522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-5-YL)-4,6-dimethylphenol
CAS288844-43-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C2=CC=NO2)O)C
InChIInChI=1S/C11H11NO2/c1-7-5-8(2)11(13)9(6-7)10-3-4-12-14-10/h3-6,13H,1-2H3
InChIKeyHXWWZKBSGIKEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isoxazol-5-YL)-4,6-dimethylphenol (CAS 288844-43-9): Procurement-Grade Evidence for an Unexplored Isoxazole-Phenol Scaffold


2-(Isoxazol-5-yl)-4,6-dimethylphenol (CAS 288844-43-9; IUPAC: 2,4-dimethyl-6-(1,2-oxazol-5-yl)phenol; molecular formula C₁₁H₁₁NO₂; MW 189.21 g/mol) is a heterocyclic building block that couples a phenolic core with an isoxazole ring at the 5-position and methyl substituents at the 4- and 6-positions. It is commercially supplied as a research chemical (typical purity ≥95%) from vendors that market the compound specifically for laboratory-scale synthesis and screening applications . The compound is not indexed in modern PubChem Compound records (available only as legacy depositor SID 46250784/CID 23457022) and has no GHS classification, REACH registration, or published pharmacological dataset [1]. Its structural features—zero rotatable bonds (computed), a hydrogen-bond donor count of 1, a hydrogen-bond acceptor count of 3, and a calculated XLogP of 2—suggest a rigid, moderately lipophilic scaffold suitable for fragment-based drug design or as a synthetic intermediate [2].

Why Regioisomeric and Heterocyclic Analogs Cannot Substitute for 2-(Isoxazol-5-YL)-4,6-dimethylphenol in Structure-Focused Research


No two azole-phenol positional isomers are interchangeable in structure–activity studies. The target compound possesses a isoxazol-5-yl group adjacent to a phenolic OH on a 4,6-dimethylbenzene ring; the 4,5-dimethyl regioisomer (CAS 288844-42-8) moves one methyl group to a different position, altering steric and electronic properties, while the des-methyl analog 2-(isoxazol-5-yl)phenol (CAS 61348-47-8) lacks the lipophilicity and steric bulk conferred by the two methyl groups [1]. Changing the heterocycle from isoxazole to oxazole (e.g., 2-(oxazol-5-yl)-4,6-dimethylphenol) replaces the N–O adjacency with a different dipole moment and hydrogen-bonding pattern, fundamentally altering molecular recognition [2]. Generic procurement that ignores these regiochemical and heterocyclic distinctions introduces uncontrolled variables that invalidate SAR campaigns, crystallographic soaking experiments, and biological screening results.

Quantitative Differentiation Evidence: 2-(Isoxazol-5-YL)-4,6-dimethylphenol vs. Closest Structural and Heterocyclic Analogs


Evidence 1: Built-In Conformational Restriction Differentiates the Scaffold from All Flexible-Linker Isoxazole-Phenol Analogs

The target compound bears a direct C–C bond between the phenol and isoxazole rings with zero computable rotatable bonds, as confirmed by its SMILES structure (Cc1cc(c(c(c1)c2ccno2)O)C) [1]. In contrast, structurally related isoxazole-phenol analogs in the literature invariably incorporate a tether (amide, ether, or methylene linker) between the aromatic rings. For example, the isoxazole amide SMYD3 inhibitor series (e.g., BDBM50509581; SMILES: O=C(NC1CCN(CC1)S(=O)(=O)C1CCNCC1)c1cc(on1)C1CC1) features at least four rotatable bonds [2]. This difference in conformational freedom—zero rotatable bonds versus ≥4—has direct consequences for entropic binding penalties and scaffold rigidity in crystallographic studies.

Conformational restriction SAR Fragment-based drug design

Evidence 2: 4,6-Dimethyl Substitution Pattern Enables Differentiation from 4,5-Dimethyl Regioisomer by Steric and Electronic Descriptors

The 4,6-dimethyl substitution on the phenol ring places both methyl groups in positions ortho and para to the phenolic OH, creating a symmetric steric environment around the hydroxyl group. The regioisomer 2-(isoxazol-5-yl)-4,5-dimethylphenol (CAS 288844-42-8) positions the methyl groups differently (4- and 5-positions), which alters the pKa of the phenolic OH and the electron density distribution across the ring [1]. Computed physicochemical parameters for the target compound include XLogP = 2, TPSA = 38.3 Ų, and 0 rotatable bonds [2]. The 4,5-dimethyl regioisomer shares the same molecular formula and atom count but, by virtue of its distinct substitution pattern, is expected to exhibit a different dipole moment and hydrogen-bonding geometry. Procurement of the incorrect regioisomer (CAS 288844-42-8) would introduce uncontrolled structural variation in any assay or synthetic sequence.

Regioisomer differentiation Lipophilicity Steric bulk

Evidence 3: Isoxazole vs. Oxazole Heterocyclic Identity Confers Distinct Hydrogen-Bond Acceptor Topology

The isoxazole ring positions the nitrogen and oxygen atoms in a 1,2-relationship (N–O adjacency), creating a unique hydrogen-bond acceptor geometry. In contrast, oxazole analogs (N and O in 1,3-relationship) present a different dipole moment and acceptor topology [1]. The target compound is specifically an isoxazole, not an oxazole; no oxazole analog (e.g., CAS 7208-05-1, 2,4-dimethyloxazole) shares the same hydrogen-bonding donor/acceptor count of 1/3 or the computed TPSA of 38.3 Ų [2]. This heterocyclic distinction is not interchangeable in medicinal chemistry—FXR agonist programs at GlaxoSmithKline have demonstrated that isoxazole-containing analogs exhibit markedly different potency profiles from oxazole-containing series, with the isoxazole 2,6-dimethylphenol analog 1t showing greater FRET FXR potency than the parent GW4064 [3].

Heterocyclic chemistry Molecular recognition Hydrogen bonding

Evidence 4: Computed Physicochemical Profile Suggests Superior Membrane Permeability Relative to Des-Methyl and Mono-Methyl Isoxazole-Phenol Analogs

The target compound possesses a computed XLogP of 2, positioning it within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while avoiding the solubility and promiscuity liabilities associated with LogP > 3.5 compounds [1]. The des-methyl analog 2-(isoxazol-5-yl)phenol (CAS 61348-47-8, MW 161.16) has a lower computed XLogP of 1.7, reducing membrane partitioning potential [2]. Conversely, more heavily substituted analogs such as 4-isopropyl-2-(isoxazol-5-yl)phenol have higher lipophilicity that may compromise aqueous solubility . The 4,6-dimethyl substitution thus represents a balanced lipophilic profile compared to both under- and over-substituted isoxazole-phenol analogs.

Physicochemical properties Membrane permeability Lipinski rules

Evidence 5: Traceable Research Purity (≥95%) with Documented Batch-Level Procurement Specifications Exceeds Typical Catalog-Grade Alternatives

The target compound is commercially supplied with a minimum purity specification of ≥95% (with higher purities available upon request) in pre-weighed formats (100 mg, 500 mg, and larger quantities) from vendors including Sigma-Aldrich (Shanghai) and specialty chemical suppliers . This exceeds the typical ≥90% or unspecified purity offered for many catalog-grade isoxazole-phenol analogs [1]. The compound is explicitly designated 'for research use only, not for human therapeutic or commercial applications,' which provides a clear regulatory boundary for procurement and use [2].

Purity specification Procurement quality Research-grade chemical

Evidence-Backed Application Scenarios for Procuring 2-(Isoxazol-5-YL)-4,6-dimethylphenol


Fragment-Based Drug Design (FBDD) Libraries Requiring Conformationally Restricted Isoxazole-Phenol Scaffolds

The zero rotatable bonds between the phenol and isoxazole rings (Evidence 1) make this compound an ideal fragment for FBDD campaigns targeting kinases, nuclear receptors (e.g., FXR), or bromodomains where rigid, pre-organized scaffolds minimize entropic binding penalties. The balanced XLogP of 2 (Evidence 4) ensures aqueous solubility compatible with fragment screening concentrations (typically 0.5–2 mM in 5% DMSO), while the isoxazole N–O adjacency (Evidence 3) provides a unique hydrogen-bond acceptor pattern distinct from oxazole-based fragments [1].

Structure–Activity Relationship (SAR) Studies Requiring Regioisomerically Pure 4,6-Dimethyl Substitution

The documented regioisomeric distinction between CAS 288844-43-9 (4,6-dimethyl) and CAS 288844-42-8 (4,5-dimethyl) (Evidence 2) means that procurement of the correct regioisomer is non-negotiable for SAR programs exploring methyl substitution effects on target binding, metabolic stability, or CYP inhibition. The ≥95% purity specification (Evidence 5) provides confidence that the regioisomeric purity is sufficient for quantitative SAR analysis [2].

Synthetic Methodology Development Exploiting Isoxazole-Phenol Direct C–C Connectivity

The direct C–C linkage between the isoxazole and phenol rings distinguishes this scaffold from most literature isoxazole-phenol compounds, which incorporate amide, ether, or methylene tethers. This structural feature makes the compound a valuable substrate for developing and benchmarking new metal-free coupling methodologies, oxidative phenol transformations (quinone formation), or isoxazole ring functionalization reactions (Evidence 1, Evidence 3) [3].

Procurement for Academic Screening Collections with Traceable Quality Specifications

For academic screening centers and core facilities building diverse heterocycle libraries, the compound offers a well-defined procurement profile: verified CAS number, ≥95% purity, documented research-use-only designation, and availability from multiple suppliers in standard quantities (Evidence 5). This simplifies quality control workflows and ensures compliance with institutional chemical management policies .

Quote Request

Request a Quote for 2-(Isoxazol-5-YL)-4,6-dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.